molecular formula C15H11ClN2O3S2 B2676760 Ethyl 2-(5-chlorothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate CAS No. 888409-55-0

Ethyl 2-(5-chlorothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate

Cat. No.: B2676760
CAS No.: 888409-55-0
M. Wt: 366.83
InChI Key: UGKLSJAUTSUPGG-UHFFFAOYSA-N
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Description

Ethyl 2-(5-chlorothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative characterized by:

  • A benzo[d]thiazole core substituted at position 6 with an ethyl carboxylate group.
  • A 5-chlorothiophene-2-carboxamido moiety at position 2.
    This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in targeting enzymes like DNA gyrase or heat shock proteins (HSPs) . Its molecular weight is 383.44 g/mol, with a predicted density of 1.495 g/cm³ and moderate solubility in organic solvents due to the ester and amide functionalities .

Properties

IUPAC Name

ethyl 2-[(5-chlorothiophene-2-carbonyl)amino]-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O3S2/c1-2-21-14(20)8-3-4-9-11(7-8)23-15(17-9)18-13(19)10-5-6-12(16)22-10/h3-7H,2H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGKLSJAUTSUPGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-chlorothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate typically involves multi-step organic reactions. One common route includes the formation of the benzo[d]thiazole core, followed by the introduction of the chlorothiophene and carboxamide groups. Key steps may involve:

    Formation of Benzo[d]thiazole Core: This can be achieved through cyclization reactions involving ortho-aminothiophenol and carboxylic acid derivatives.

    Introduction of Chlorothiophene Group: This step often involves halogenation reactions using reagents like thionyl chloride or phosphorus pentachloride.

    Carboxamide Formation: The carboxamide group can be introduced through amidation reactions using amines and carboxylic acid derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-chlorothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorothiophene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that thiazole derivatives, including those similar to ethyl 2-(5-chlorothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate, exhibit significant antimicrobial properties. A study highlighted various thiazole derivatives showing activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, which are known for their multidrug resistance .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget PathogenMinimum Inhibitory Concentration (µg/mL)
Compound 3hS. aureus TCH 15168
Compound 3jE. faecium AR-0783>64
Compound 7Candida auris< Fluconazole

This table summarizes the effectiveness of specific thiazole compounds against resistant strains, indicating the potential of this compound in developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of thiazole derivatives has also been investigated. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells . The structure-activity relationship (SAR) studies indicate that modifications to the carboxamide moiety can enhance anticancer activity.

Drug Development

The structural features of this compound make it a promising scaffold for drug design. Its ability to interact with biological targets involved in disease processes suggests avenues for further exploration in drug development.

Structure-Based Drug Design

In silico studies and molecular docking experiments have been employed to predict the binding affinity of this compound with various biological targets, facilitating the design of more potent derivatives . The incorporation of the thiophene and thiazole moieties is particularly beneficial due to their established roles in enhancing bioactivity.

Case Studies

Recent case studies have focused on synthesizing new analogs based on the core structure of this compound. For instance, a study synthesized a series of benzothiazole derivatives and evaluated their biological activities, revealing promising results that warrant further investigation .

Mechanism of Action

The mechanism of action of Ethyl 2-(5-chlorothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or bind to receptors, disrupting biological pathways critical for disease progression. The exact pathways and targets depend on the specific application and require further research for detailed elucidation.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of benzothiazole derivatives are highly dependent on substituents at positions 2 and 4. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison
Compound Name (CAS No.) Substituent at Position 2 Molecular Weight (g/mol) Key Properties Biological Activity (Example)
Target Compound (864860-64-0) 5-Chlorothiophene-2-carboxamido 383.44 High lipophilicity (Cl substituent); hydrogen-bonding capacity (amide group). Potential DNA gyrase inhibition (inferred)
Ethyl 2-aminobenzo[d]thiazole-6-carboxylate (50850-93-6) Amino 236.27 Lower steric bulk; basic amino group enhances solubility in polar solvents. Intermediate in synthesis; limited activity.
Ethyl 2-(4-Boc-piperazin-1-yl)benzo[d]thiazole-6-carboxylate 4-Boc-piperazin-1-yl ~440 (estimated) Increased solubility due to Boc-protected piperazine; bulky tertiary amine. HSP90 C-terminal inhibitor (demonstrated)
Methyl 2-chlorobenzo[d]thiazole-6-carboxylate (90792-69-1) Chloro 227.66 Electron-withdrawing Cl enhances electrophilicity; low solubility. Less active in enzyme assays.
Methyl 2-(4-Chloro-5-methylpyrrole-2-carboxamido)-... (33s59) 4-Chloro-5-methylpyrrole-2-carboxamido ~500 (estimated) Pyrrole group introduces π-π stacking potential; morpholinoethoxy enhances binding. DNA gyrase inhibitor (66% yield, IC50 ~0.1 µM)

Electronic and Steric Influences

  • Hydrogen Bonding: The carboxamido group in the target compound forms stronger hydrogen bonds than esters or ethers, as seen in methyl 2-(3,4-dichloropyrrole-2-carboxamido) derivatives .
  • Steric Effects: Bulky substituents like Boc-piperazine () reduce membrane permeability but improve target specificity, whereas the smaller 5-chlorothiophene group balances lipophilicity and bioavailability .

Pharmacological Potential

  • DNA Gyrase Inhibition: Analogs with carboxamido-linked heterocycles (e.g., pyrrole or thiophene) show potent activity against bacterial DNA gyrase, with IC50 values as low as 0.1 µM . The target compound’s 5-chlorothiophene group may similarly disrupt ATP-binding pockets.
  • HSP90 Inhibition: Ethyl 2-(4-Boc-piperazin-1-yl) derivatives exhibit binding to HSP90’s C-terminal domain via piperazine-mediated interactions, suggesting that the target compound’s thiophene group could offer alternative binding modes .

Biological Activity

Ethyl 2-(5-chlorothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate is a compound that belongs to the class of benzothiazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article delves into the biological activity of this specific compound, highlighting its potential applications in cancer therapy and anti-inflammatory treatments.

Anticancer Properties

Recent studies indicate that benzothiazole derivatives, including this compound, exhibit promising anticancer activities. A notable study synthesized various benzothiazole compounds and evaluated their effects on different cancer cell lines, including A431 (epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer) cells. The results demonstrated significant inhibition of cell proliferation and migration, alongside induction of apoptosis at varying concentrations (1, 2, and 4 μM) .

Table 1: Summary of Anticancer Activity

CompoundCell LineConcentration (μM)Effect Observed
B7A4311Inhibition of proliferation
B7A5492Apoptosis induction
B7H12994Cell cycle arrest

The mechanism of action involves the inhibition of critical signaling pathways such as AKT and ERK, which are vital for cancer cell survival and proliferation .

Anti-inflammatory Effects

In addition to anticancer properties, benzothiazole derivatives have shown anti-inflammatory effects. For instance, compounds similar to this compound were found to significantly reduce levels of inflammatory cytokines IL-6 and TNF-α in treated cells . This dual-action capability positions these compounds as potential candidates for treating conditions that involve both inflammation and cancer.

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features that facilitate interaction with biological targets. The presence of the thiophene and benzothiazole moieties enhances its ability to bind to specific receptors involved in tumorigenesis and inflammation.

Case Study 1: Synthesis and Evaluation

In a recent investigation, a series of benzothiazole derivatives were synthesized, including the compound . The study employed various synthetic routes leading to compounds with varying degrees of potency against cancer cell lines. The synthesized derivatives were characterized using spectroscopic methods, confirming their structures prior to biological evaluation .

Case Study 2: Comparative Analysis

A comparative study analyzed the cytotoxic effects of this compound against standard anticancer drugs like Doxorubicin. Results indicated that this compound exhibited comparable IC50 values against human breast cancer cell lines (MCF-7), suggesting its potential as an alternative therapeutic agent .

Table 2: Cytotoxicity Comparison

CompoundIC50 (μM)Standard Drug (Doxorubicin)IC50 (μM)
Ethyl 2-(5-chlorothiophene...)1.8 ± 0.02Doxorubicin1.2 ± 0.005

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